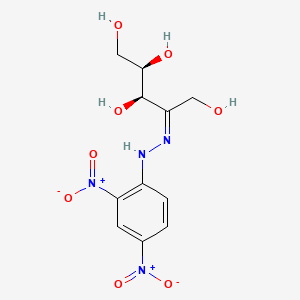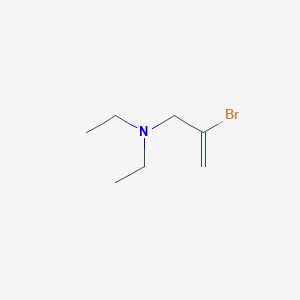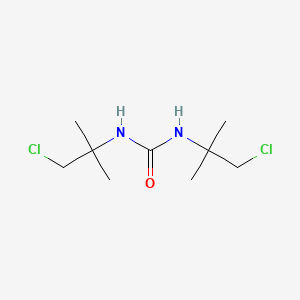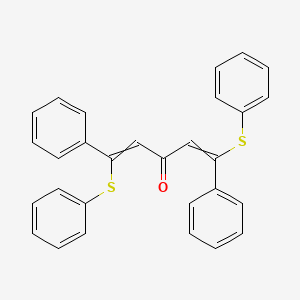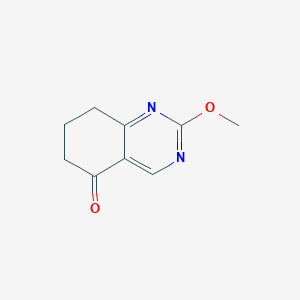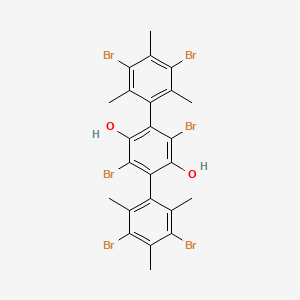
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is a brominated hydroquinone derivative. Hydroquinones are a class of aromatic organic compounds that are widely used in various chemical applications due to their redox properties. Bromination of hydroquinones can enhance their reactivity and introduce unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone typically involves the bromination of hydroquinone derivatives. The process may include:
Starting Material: Hydroquinone or a substituted hydroquinone.
Bromination: Using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction back to hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted hydroquinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and redox reactions.
Biology: Potential use in studying redox biology and oxidative stress.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of polymers, dyes, and other brominated compounds.
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone involves its redox properties. It can act as an electron donor or acceptor, participating in redox cycles. The bromine atoms may also influence its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3,6-dihydroxy-1,4-benzoquinone: Another brominated hydroquinone with similar redox properties.
Tetrabromo-hydroquinone: A fully brominated hydroquinone derivative.
Uniqueness
2,5-Dibromo-3,6-bis-(3,5-dibromomesityl)-hydroquinone is unique due to its specific substitution pattern, which may confer distinct reactivity and applications compared to other brominated hydroquinones.
Eigenschaften
CAS-Nummer |
6943-85-7 |
|---|---|
Molekularformel |
C24H20Br6O2 |
Molekulargewicht |
819.8 g/mol |
IUPAC-Name |
2,5-dibromo-3,6-bis(3,5-dibromo-2,4,6-trimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H20Br6O2/c1-7-13(8(2)18(26)11(5)17(7)25)15-21(29)24(32)16(22(30)23(15)31)14-9(3)19(27)12(6)20(28)10(14)4/h31-32H,1-6H3 |
InChI-Schlüssel |
XEILUMHFFZWBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)C)C2=C(C(=C(C(=C2Br)O)C3=C(C(=C(C(=C3C)Br)C)Br)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


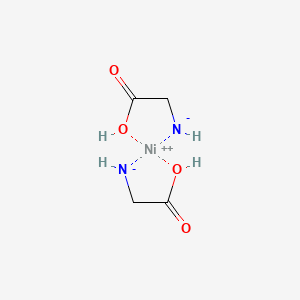
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
